molecular formula C27H24N2O4 B2726997 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate CAS No. 956731-14-9

2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate

Cat. No.: B2726997
CAS No.: 956731-14-9
M. Wt: 440.499
InChI Key: SPSOPJXALCOOAI-ZSPKOWADSA-N
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Description

2-[(3aR)-1-Benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate is a chiral bicyclic compound featuring a pyrrolo[2,3-b]pyrrolidine core with a 3aR stereochemical configuration. The molecule contains two ester functional groups: a benzoyl group at the N1 position and a benzocarboxylate moiety at the para position of the phenyl ring. Crystallographic analysis, likely performed using SHELX programs (e.g., SHELXL for refinement), would be critical for confirming its stereochemistry and intermolecular interactions .

Properties

IUPAC Name

[2-[(3aR)-1-benzoyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-27-16-21(20-14-8-9-15-22(20)33-25(32)19-12-6-3-7-13-19)29(26(27)28-23(30)17-27)24(31)18-10-4-2-5-11-18/h2-15,21,26H,16-17H2,1H3,(H,28,30)/t21?,26?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOPJXALCOOAI-ZSPKOWADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for this compound begins with the condensation of a suitably protected pyrrolidine derivative with benzophenone. Through a series of reduction, cyclization, and acylation reactions under carefully controlled conditions, the desired compound can be obtained. Typical reagents might include lithium aluminum hydride for reductions and acidic or basic catalysts for cyclization steps.

Industrial Production Methods

In industrial settings, the synthesis of 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate would typically involve scalable processes such as continuous flow reactions. This ensures high yield and purity while minimizing production costs. Advanced techniques like microwave-assisted synthesis might also be employed to speed up the reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: The benzylic and other sensitive positions may undergo oxidation using reagents such as KMnO4.

  • Reduction: Selective hydrogenation might reduce specific parts of the molecule while retaining others.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at different positions, especially the benzene rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Catalysts for cyclization: Acidic (H2SO4) or basic (NaOH) catalysts

Major Products Formed

The reactions typically yield intermediates or derivatives that can be further manipulated for specific applications. For example, oxidation might introduce additional functional groups, enhancing reactivity or biological activity.

Scientific Research Applications

Biological Activities

Recent studies have indicated that derivatives of compounds similar to 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate exhibit significant biological activities:

  • Antioxidant Activity : Compounds in this class have shown promising antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit lipoxygenase and cyclooxygenase pathways, suggesting their potential as anti-inflammatory agents.
  • Anticancer Properties : Some studies have pointed to the ability of similar compounds to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Case Study 1: Antioxidant Screening

A derivative was synthesized and screened for its antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in free radicals compared to control samples, highlighting its potential as a natural antioxidant agent.

Case Study 2: Lipoxygenase Inhibition

In vitro assays demonstrated that a related compound effectively inhibited soybean lipoxygenase with an IC50 value indicating strong activity. This suggests potential therapeutic applications in inflammatory diseases.

Physicochemical Properties

The physicochemical properties of this compound include:

PropertyValue
LogP> 5 (indicating high lipophilicity)
SolubilityModerate
Topological Polar Surface Area (TPSA)< 160 Ų (suggesting good oral bioavailability)

These properties indicate that while the compound may have good absorption characteristics, its high lipophilicity could pose challenges regarding solubility and membrane permeability.

Mechanism of Action

The compound exerts its effects through several mechanisms, primarily involving interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to fit into specific active sites, modulating biochemical pathways. For example, it might inhibit an enzyme crucial for inflammation, thus exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • The benzoyl and benzocarboxylate groups increase lipophilicity (LogP ~3.8) relative to phenyl benzoate (LogP ~2.5), suggesting better membrane permeability but possible metabolic instability.
  • Unlike heterocyclic amines such as IQ (a known carcinogen ), the absence of amino groups in the target compound may reduce genotoxic risks.

Biological Activity

Structure

The compound features a unique structure characterized by a pyrrolidine core fused with a phenyl benzenecarboxylate moiety. This structural configuration may contribute to its biological activities.

Molecular Formula

  • Chemical Formula : C22_{22}H23_{23}N2_{2}O3_{3}
  • Molecular Weight : 365.43 g/mol

Research indicates that compounds similar to 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate may exert their effects through various biochemical pathways. These include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors such as the Epidermal Growth Factor Receptor (EGFR), which is crucial in many signaling pathways related to cell growth and survival.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. The inhibition of EGFR and other related pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Properties

Some studies indicate that compounds with similar structures show promising antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers in animal models

Case Study: Anticancer Efficacy

A study conducted on derivatives of this compound demonstrated its potential to inhibit the proliferation of human breast cancer cells. The mechanism involved the downregulation of cyclin D1, leading to cell cycle arrest at the G1 phase. This suggests a promising avenue for developing new cancer therapies based on this compound's structure.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds, revealing efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity against resistant strains.

Q & A

Q. What are the recommended protocols for synthesizing this compound, and what intermediates are critical?

A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the pyrrolo[2,3-b]pyrrole core via cyclization reactions using catalysts like Pd(PPh₃)₄ for cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Step 2 : Introduction of the benzoyl and phenyl benzenecarboxylate groups via nucleophilic acyl substitution or esterification under anhydrous conditions (e.g., DMF as solvent, K₃PO₄ as base) .
  • Key intermediates : Ethyl or methyl esters (e.g., ethyl 3-amino-6-methyl-4-oxo derivatives) are often precursors for functionalization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions (e.g., δ 147.87 ppm for carbonyl groups in similar bicyclic systems) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ for ketone and ester carbonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 454 for analogous structures) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How should purification be optimized for this compound?

  • Recrystallization : Use methylene chloride/petroleum ether mixtures to isolate solids with >85% purity .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar byproducts .

Advanced Research Questions

Q. How can stereochemical integrity (e.g., 3aR configuration) be validated experimentally?

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives) .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

Q. What mechanistic insights govern the compound’s reactivity in cross-coupling reactions?

  • Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation via oxidative addition and transmetallation steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Q. How can computational modeling predict the compound’s physicochemical properties?

  • ACD/Labs Percepta : Predict logP (lipophilicity), pKa, and solubility using QSAR models .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to rationalize reactivity .

Q. What strategies resolve contradictory data in biological activity assays?

  • Dose-Response Curves : Test across 3–5 log units to distinguish true activity from artifacts .
  • Control Experiments : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., lamellarin O analogues) to validate assay specificity .

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